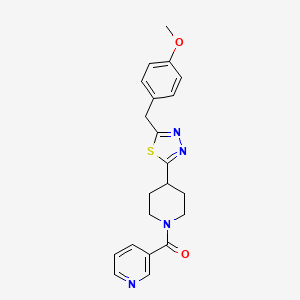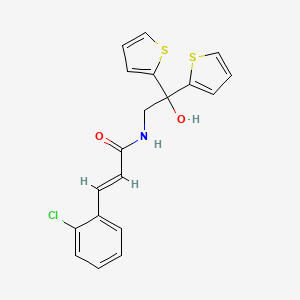
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide, also known as CTET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied. In
Applications De Recherche Scientifique
Crystal Structure and Spectroscopic Analysis
Research has delved into the molecular structures of similar compounds, using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of "(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide". For instance, the study of thioamide derivatives highlights the significance of crystallographic and spectroscopic analyses in determining molecular configurations, which is crucial for the development of new materials and drugs (Prasanth et al., 2015).
Nonlinear Optical Materials
The compound's structural analogs have been explored for their potential in nonlinear optical materials, demonstrating applications in optoelectronic devices. Such materials are pivotal for enhancing optical communications, data storage technologies, and protective optics, which are integral to the advancement of information technology and photonics (Anandan et al., 2018).
Polymer Chemistry and Material Science
Polymerization reactions involving thiophene derivatives have been studied, revealing insights into polymerization kinetics and mechanisms. These findings are essential for synthesizing new polymeric materials with tailored properties for specific applications, ranging from biomedicine to electronics (Cho et al., 1999).
Corrosion Inhibition
Chalcone derivatives, closely related to the query compound, have shown high inhibition activities against metal corrosion. Understanding the interactions between such organic molecules and metal surfaces is vital for developing more effective corrosion inhibitors, which have broad applications in protecting industrial equipment and infrastructure (Lgaz et al., 2017).
Antimicrobial and Antipathogenic Activities
Research on thiourea derivatives, which share functional similarities with the query compound, has demonstrated significant antimicrobial and antibiofilm properties. These studies pave the way for creating new antimicrobial agents that could combat resistant bacterial strains and biofilm-associated infections (Limban et al., 2011).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-15-6-2-1-5-14(15)9-10-18(22)21-13-19(23,16-7-3-11-24-16)17-8-4-12-25-17/h1-12,23H,13H2,(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIHEMYGMFCLO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

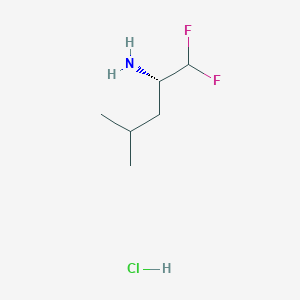
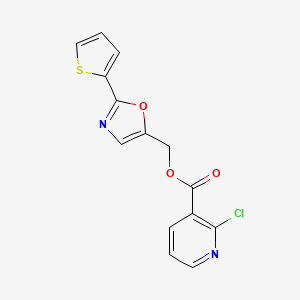
![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)

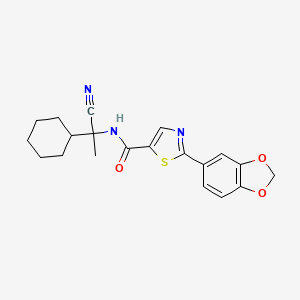
![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)
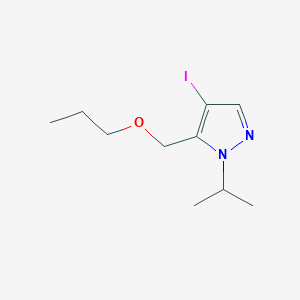
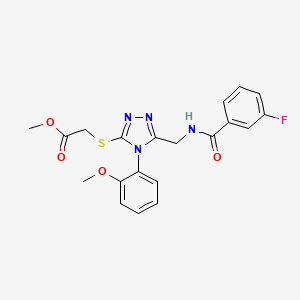
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)
![4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2693197.png)
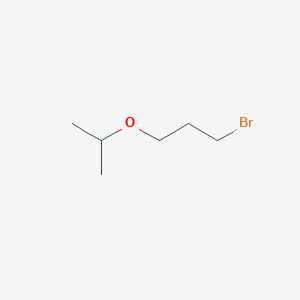
![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)
![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)
